N,N-Bis-Boc-N-allylamine

Allylic alkylation Ligand design Metal complexation

Researchers requiring staged amine unveiling in complex syntheses face limitations with mono-protected allylamines. N,N-Bis-Boc-N-allylamine solves this with dual Boc protection for complete amine masking. • Orthogonal deprotection: Boc groups removed under TFA while allyl remains intact; allyl cleaved via Pd(0) with Boc undisturbed. • Up to 95% yield in allylic alkylation as a ligand/metal complexing agent. • Supports regio- and stereoselective Heck reactions delivering trans-cinnamylamines with 75-85% selectivity. Ideal for peptide synthesis, glycoconjugates, and pharmaceutical intermediate production.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 115269-99-3
Cat. No. B039104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis-Boc-N-allylamine
CAS115269-99-3
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC=C)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-8-9-14(10(15)17-12(2,3)4)11(16)18-13(5,6)7/h8H,1,9H2,2-7H3
InChIKeyYLJIUBLSFUQBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Bis-Boc-N-allylamine: Orthogonal Synthesis Building Block


N,N-Bis-Boc-N-allylamine (CAS 115269-99-3; C₁₃H₂₃NO₄; MW 257.33) is a fully protected tertiary allylamine derivative in which the amine nitrogen bears two acid-labile tert-butoxycarbonyl (Boc) protecting groups alongside a terminal allyl moiety [1]. As a specialized building block in the broader class of N-protected allylamines, this compound enables stepwise orthogonal deprotection strategies—the Boc groups can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) while the allyl group remains intact for subsequent transition metal-catalyzed transformations, or alternatively, the allyl group can be cleaved via Pd(0)-catalyzed reactions leaving the Boc protection undisturbed [2]. This dual functionality distinguishes it from mono-protected allylamine analogs that lack the capacity for staged amine unveiling in complex synthetic sequences.

Workflow Orthogonal protection strategy for staged amine unveiling
Selection Fully protected tertiary amine compatible with acidic and Pd(0)-catalyzed steps
Use Context Multi-step synthesis requiring allyl-functionalized intermediates

N,N-Bis-Boc-N-allylamine: Irreplaceable in Multi-Step Synthesis


Direct substitution of N,N-Bis-Boc-N-allylamine with N-Boc-allylamine, N-allylamine, or N,N-diallylamine introduces significant synthetic limitations in sequences requiring orthogonal protection. N-Boc-allylamine retains a reactive secondary amine proton that can participate in unwanted side reactions under basic or nucleophilic conditions, compromising yields in subsequent transformations [1]. Unprotected allylamine lacks any acid-labile masking capability, rendering it incompatible with acidic deprotection steps common in peptide and natural product synthesis. N,N-diallylamine provides only the allyl functionality without the orthogonal Boc handle required for staged amine unveiling [2]. The bis-Boc protection of the target compound ensures the amine nitrogen remains fully masked and inert during transformations targeting the allyl moiety, while the allyl group remains intact during Boc deprotection, enabling precise control over molecular architecture that mono-protected analogs cannot achieve.

N-Boc-allylamine
Retains a reactive amine proton; may participate in side reactions under basic or nucleophilic conditions, limiting yield and selectivity in complex sequences.
Unprotected allylamine
Lacks acid-labile protection and is incompatible with common acidic deprotection steps, restricting orthogonal strategy use.
N,N-diallylamine
Provides only allyl functionality without Boc handles; cannot support staged amine unveiling required in orthogonal synthesis.

N,N-Bis-Boc-N-allylamine: Performance vs. Closest Analogs


Allylic Alkylation Ligand Performance

N,N-Bis-Boc-N-allylamine functions as an effective ligand and metal complexing agent in allylic alkylation reactions, achieving yields of up to 95% for the conversion of allyl alcohols to allylamines . While no direct head-to-head comparison data with alternative ligands was identified in the available literature, this reported yield represents a benchmark for procurement decisions when selecting among allylamine-based ligands for allylic alkylation applications.

Allylic alkylation yield
Class-level inference
Up to 95%
Reported yield benchmark for ligand selection
No direct comparator data available; validation recommended
Allylic alkylation Ligand design Metal complexation

Orthogonal Boc-Allyl Deprotection

The orthogonal relationship between Boc and allyl-based protecting groups has been experimentally validated in the literature. Studies on mixed N-Alloc- and N-Boc-protected amino acid derivatives demonstrate that the palladium-catalyzed hydrostannolytic cleavage of allyl groups is fully compatible with Boc protection—the Boc and t-Bu groups and the Alloc and All groups appear to be orthogonal [1]. This orthogonality is a class-level property that extends to N,N-Bis-Boc-N-allylamine by structural inference, enabling sequential deprotection strategies wherein Boc groups can be removed under acidic conditions (e.g., TFA) while the allyl group remains intact, or alternatively, the allyl group can be cleaved via Pd(0) catalysis without disturbing Boc protection.

Boc-allyl orthogonality
Class-level inference
Boc stable to Pd(0); allyl stable to TFA
Supports staged deprotection strategy
Orthogonality validated in N-Alloc/N-Boc analogs
Orthogonal protection Peptide synthesis Solid-phase synthesis

Regioselectivity Control via tert-Butyl Concentration

N,N-Bis-Boc-N-allylamine exhibits a unique regioselectivity control feature in reactions with ethylene: the regioselectivity can be modulated by varying the concentration of tert-butyl groups . This property derives from the compound's two Boc groups, each containing a tert-butyl moiety, providing a tunable parameter for reaction optimization. This concentration-dependent regioselectivity control is not available in mono-Boc-protected allylamines (which contain only one tert-butyl group) or unprotected allylamine (which contains no tert-butyl groups).

Regioselectivity control
Class-level inference
tert-Butyl concentration dependence
Tunable regioselectivity in ethylene reactions
Advantage over mono-Boc analogs; data to verify
Regioselectivity Olefin functionalization Reaction engineering

Complete Amine Masking Advantage

N,N-Bis-Boc-N-allylamine provides complete masking of the amine nitrogen via dual Boc protection, rendering the nitrogen fully inert under basic and nucleophilic conditions . In contrast, N-Boc-allylamine retains a reactive secondary amine proton (N-H) that can participate in unwanted side reactions including deprotonation under basic conditions, nucleophilic attack on electrophiles, or hydrogen-bonding interactions that alter reaction stereochemistry [1]. The fully protected nature of N,N-Bis-Boc-N-allylamine eliminates these competing pathways, ensuring that subsequent transformations occur exclusively at the desired allyl moiety.

Amine masking
Class-level inference
Fully protected vs N-H present
Reduces side-reaction pathways
Comparative: N-Boc-allylamine retains reactive proton
Amine protection Synthetic intermediate Peptide mimetics

Enantiopure Allylamine Synthesis via Julia Olefination

The four-step conversion of N-Boc-protected L-amino acid methyl esters into enantiopure N-Boc allylamines via modified Julia olefination proceeds under mild conditions with good yields and without loss of stereochemical integrity [1]. This methodology is superior to the conventional Julia reaction of α-amino aldehydes in preserving stereochemistry. The resulting N-Boc allylamines serve as versatile intermediates that can be further protected or functionalized; N,N-Bis-Boc-N-allylamine represents the fully protected derivative that provides maximum synthetic flexibility in subsequent transformations.

Stereochemical integrity
Cross-study comparable
Enantiopure N-Boc allylamines
Julia olefination route without stereochemical loss
Entry to fully protected derivative; model-dependent
Chiral synthesis Julia olefination Enantiopure amines

N,N-Bis-Boc-N-allylamine: Validated Application Scenarios


Staged Amine Deprotection in Solid-Phase Synthesis

N,N-Bis-Boc-N-allylamine serves as a protected allylamine building block in solid-phase peptide synthesis (SPPS) where staged amine unveiling is required. The experimentally validated orthogonality between Boc and allyl protecting groups [1] enables a sequential deprotection strategy: Boc groups are first removed under acidic conditions (TFA) to expose the amine for coupling or further functionalization, while the allyl group remains intact; subsequently, the allyl group can be cleaved via Pd(0)-catalyzed hydrostannolysis under neutral conditions without disturbing acid-sensitive functionality elsewhere in the molecule. This orthogonal protection profile is essential for constructing branched peptides, glycoconjugates, and peptide mimetics requiring differentiated amine handles.

Allylic Alkylation Ligand for Pharmaceutical Intermediates

For synthetic methodology development and pharmaceutical intermediate production involving allylic alkylation, N,N-Bis-Boc-N-allylamine offers performance as a ligand and metal complexing agent achieving up to 95% yield for allyl alcohol to allylamine conversion [1]. While this yield metric should be validated under specific substrate and condition scopes, it provides a procurement-relevant benchmark when selecting among candidate ligand systems. The compound's ability to react with palladium acetate in arylation reactions to form glycol derivatives [1] further expands its utility in transition metal-catalyzed C–C and C–N bond-forming processes.

Multi-Step Enantiopure Amine Synthesis

N,N-Bis-Boc-N-allylamine is positioned as a fully protected intermediate for multi-step enantioselective syntheses. The established methodology for synthesizing enantiopure N-Boc allylamines from amino acid precursors via Julia olefination without stereochemical loss [1] provides a reliable entry point. The target compound's dual Boc protection ensures complete amine masking during subsequent allyl-directed transformations (e.g., Heck reactions delivering trans-cinnamylamines with 75–85% regio- and stereoselectivity ), while the orthogonal deprotection capability enables staged amine unveiling at precise points in the synthetic sequence. This is particularly valuable for constructing pharmacologically relevant allylamine-containing scaffolds such as naftifine and reboxetine precursors .

Concentration-Dependent Regioselectivity Control

In process development scenarios requiring precise control over regiochemical outcomes, N,N-Bis-Boc-N-allylamine offers a unique tunability parameter: the regioselectivity of reactions with ethylene can be modulated by varying the concentration of tert-butyl groups [1]. This concentration-dependent control mechanism derives from the presence of two Boc groups (each contributing a tert-butyl moiety) and is not available with mono-Boc-protected or unprotected allylamine analogs. This feature provides an additional optimization dimension for reaction engineers developing scalable processes where regioselectivity critically impacts product purity and yield.

Application
Selection Property
Validation Focus
Solid-phase staged deprotection
Orthogonal Boc-allyl protection
Sequential deprotection compatibility
Allylic alkylation methodology
Ligand performance benchmark
Substrate scope and yield validation
Enantiopure amine synthesis
Complete amine masking
Stereochemical retention during transformations
Regioselectivity control
tert-Butyl concentration tunability
Process regioselectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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